molecular formula C19H19N5O2S B10988559 5-Amino-1-[3-(3-methyl-1,2,4-oxadiazol-5-YL)propyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one

5-Amino-1-[3-(3-methyl-1,2,4-oxadiazol-5-YL)propyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B10988559
M. Wt: 381.5 g/mol
InChI Key: MLYOZYIGGFOMLR-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:

    Name: 5-Amino-1-[3-(3-methyl-1,2,4-oxadiazol-5-YL)propyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one

    Structure: It contains an imidazole ring (1,3-diazole), a thiazole ring, and an oxadiazole ring, all intricately connected.

Preparation Methods

Synthetic Routes::

    Imidazole Synthesis: Imidazole can be synthesized via various methods, including the Debus-Radziszewski reaction or the Knorr synthesis. These involve cyclization of appropriate precursors to form the imidazole ring.

    Thiazole Synthesis: Thiazoles can be prepared by reacting α-haloketones with thioamides or by cyclization of α-haloketones with thiourea.

    Oxadiazole Synthesis: Oxadiazoles can be obtained through cyclization of hydrazides with carbonyl compounds.

Industrial Production:: The industrial production of this compound likely involves a combination of these synthetic routes, carefully optimized for yield and efficiency.

Chemical Reactions Analysis

    Oxidation/Reduction: The compound may undergo redox reactions due to the presence of multiple heteroatoms.

    Substitution: The thiazole and oxadiazole rings are susceptible to nucleophilic substitution.

    Common Reagents: Reagents like hydrazine, thionyl chloride, and various metal catalysts are commonly used.

    Major Products: These reactions can lead to diverse products, including derivatives with altered pharmacological properties.

Scientific Research Applications

    Medicine: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Chemistry: Explore its reactivity in various transformations.

    Biology: Study its impact on cellular processes.

Mechanism of Action

    Targets: Identify molecular targets (enzymes, receptors) affected by this compound.

    Pathways: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H19N5O2S/c1-12-21-16(26-23-12)8-5-9-24-10-15(25)17(18(24)20)19-22-14(11-27-19)13-6-3-2-4-7-13/h2-4,6-7,11,20,25H,5,8-10H2,1H3

InChI Key

MLYOZYIGGFOMLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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